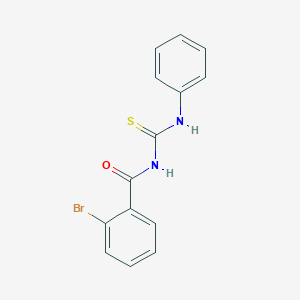![molecular formula C16H10N2O2S B232382 4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232382.png)
4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one is a heterocyclic compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. It has also been investigated for its potential as an antimicrobial agent, with studies showing its activity against various bacterial and fungal strains. In material science, this compound has been used as a building block for the synthesis of novel organic materials with potential applications in optoelectronics. In environmental science, this compound has been investigated for its potential as a fluorescent probe for the detection of heavy metal ions in water.
作用機序
The mechanism of action of 4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one is not fully understood, but studies have suggested that it may act by inhibiting various enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. It has also been suggested that this compound may act by disrupting the cell membrane of bacterial and fungal cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one has several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9 and downregulating the expression of anti-apoptotic proteins. In bacterial and fungal cells, this compound has been shown to disrupt the cell membrane and inhibit the growth of these microorganisms.
実験室実験の利点と制限
One of the main advantages of using 4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one in lab experiments is its relatively low cost and ease of synthesis. This compound has also shown promising results in various assays, making it a potentially useful tool for scientific research. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one. One of the main areas of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in material science and environmental science.
合成法
Several methods have been reported for the synthesis of 4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one. One of the most commonly used methods involves the reaction of 2-aminobenzothiazole with phenylglyoxylic acid in the presence of a catalyst such as phosphorus oxychloride. The resulting intermediate is then reacted with 2-cyanoacetamide to yield the final product.
特性
製品名 |
4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one |
|---|---|
分子式 |
C16H10N2O2S |
分子量 |
294.3 g/mol |
IUPAC名 |
4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one |
InChI |
InChI=1S/C16H10N2O2S/c19-14-13(10-6-2-1-3-7-10)15(20)18-11-8-4-5-9-12(11)21-16(18)17-14/h1-9,20H |
InChIキー |
QVGLODVOAJZLND-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4SC3=NC2=O)O |
SMILES |
C1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4SC3=NC2=O)O |
正規SMILES |
C1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4SC3=NC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,4-dimethoxy-7-phenyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B232318.png)
![2-{[(4-Methylphenyl)sulfonyl]amino}benzamide](/img/structure/B232325.png)

![5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one](/img/structure/B232364.png)

![6-Phenyltetraazolo[1,5-b]pyridazin-7-ol](/img/structure/B232379.png)

![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)



